
Deterenol hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Deterenolhydrochlorid kann aus 1-(4-Hydroxyphenyl)-2-[(1-Methylethyl)amino]ethanon (Hydrochlorid) synthetisiert werden. Die Synthese beinhaltet das Lösen des Ausgangsmaterials in Methanol, Zugabe von 10 % Palladium auf Aktivkohle und Einleiten von Wasserstoff. Das Reaktionsgemisch wird 24 Stunden bei Raumtemperatur unter Atmosphärendruck gerührt. Nach Beendigung der Reduktionsreaktion wird der Katalysator abfiltriert und das Filtrat zur Trockne eingedampft. Der Rückstand wird aus Methanol umkristallisiert, um farblose Kristalle mit einer Ausbeute von 91 % zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Deterenolhydrochlorid umfassen typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von Wasserstoff und Palladium auf Aktivkohle als Katalysator ist sowohl im Labor- als auch im industriellen Umfeld üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
Deterenolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann zu Alkoholen reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle wird häufig verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile werden unter geeigneten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Aldehyde.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Deterenolhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Deterenolhydrochlorid wirkt als Beta-Adrenorezeptor-Agonist. Es bindet an Beta-Adrenorezeptoren, was zur Aktivierung der Adenylatcyclase und einer Erhöhung der cAMP-Spiegel führt. Dies führt zu verschiedenen physiologischen Wirkungen, darunter erhöhte Herzfrequenz, Lipolyse und Bronchodilatation . Die molekularen Zielstrukturen der Verbindung umfassen Beta-Adrenorezeptoren, und ihre Signalwege beinhalten die Aktivierung des sympathischen Nervensystems .
Analyse Chemischer Reaktionen
Types of Reactions
Deterenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on activated carbon is commonly used.
Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Deterenol hydrochloride is a chemical compound with the molecular formula - HCl and a molecular weight of 231.72 g/mol. It functions as a non-selective beta-adrenergic receptor agonist, meaning it mimics the effects of epinephrine, leading to increased heart rate and bronchodilation.
Scientific Research Applications
While this compound has some applications in scientific research, its use is often limited or restricted due to its safety profile and regulatory status.
Applications
- As a Beta-Adrenergic Agonist: Deterenol is a non-selective β-adrenergic receptor (β-AR) agonist . It stimulates both beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and bronchodilation. An in vitro study on guinea pig atria and trachea showed deterenol to be a highly selective beta-agonist with no alpha-adrenergic activity .
- Synthesis: this compound can be synthesized using 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride) as a starting material.
- Isotopic Labeling: Deterenol-d7 Hydrochloride, a deuterium-labeled analog of Deterenol, is used in scientific research due to its isotopic labeling, which allows for precise tracking in biochemical assays.
- Tracing Metabolic Processes: Deterenol-d7 Hydrochloride is employed in tracing metabolic processes and studying enzyme kinetics.
- Pharmacokinetics: Deterenol-d7 Hydrochloride is utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
- Reaction Mechanisms: Deterenol-d7 Hydrochloride is used in studies involving reaction mechanisms and metabolic pathways.
Deterenol-d7 Hydrochloride Reactions
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
- Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Case Studies
- Urinary Metabolite Analysis: A study on healthy male volunteers examined the urinary metabolites of Deterenol after ingestion of a dietary supplement containing the compound. The analysis revealed significant amounts of intact Deterenol and its metabolites, indicating its metabolic pathways and elimination profiles.
- Cardiovascular Effects: Historical data from a 1949 study on human subjects indicated that intravenous administration of Deterenol resulted in vasodepressor effects at lower doses (1 mg/kg) and more pronounced cardiovascular responses (increased heart rate and hypotension) at higher doses (2–3 mg/kg). At doses exceeding 5 mg/kg, adverse effects such as vomiting and blurred vision were observed.
- Dietary Supplement Contamination: A comprehensive analysis of dietary supplements labeled as containing Deterenol revealed that many products also contained other stimulants. Quantitative assessments showed that Deterenol was present in varying amounts across different brands. In 13 of 17 supplements tested, researchers found deterenol .
Safety Concerns and Regulations
Wirkmechanismus
Deterenol hydrochloride acts as a beta-adrenergic receptor agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including increased heart rate, lipolysis, and bronchodilation . The compound’s molecular targets include beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Synephrin: Ein weiterer Beta-Adrenorezeptor-Agonist, der in Nahrungsergänzungsmitteln gefunden wird.
Octopamin: Ein natürlich vorkommendes Amin, das auf adrenerge Rezeptoren wirkt.
Isoprenalin: Ein synthetischer Beta-Adrenorezeptor-Agonist, der in medizinischen Einrichtungen eingesetzt wird.
Einzigartigkeit
Deterenolhydrochlorid ist aufgrund seiner starken lipolytischen Wirkung in menschlichen Adipozyten einzigartig, wodurch es wirksamer ist als andere Amine wie Synephrin . seine potenzielle Gefahr, unerwünschte kardiale Ereignisse auszulösen, schränkt seine Verwendung im Vergleich zu anderen ähnlichen Verbindungen ein .
Biologische Aktivität
Deterenol hydrochloride, also known as isopropylnorsynephrine, is a synthetic compound primarily recognized for its role as a non-selective beta-adrenergic receptor agonist . This article delves into its biological activity, mechanisms of action, safety profile, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇NO₂- HCl
- Molecular Weight : 231.72 g/mol
- IUPAC Name : 1-(4-Hydroxyphenyl)-2-isopropylaminoethanol hydrochloride
The structural configuration of Deterenol allows it to mimic the physiological effects of epinephrine, leading to increased heart rate, bronchodilation, and lipolysis .
Deterenol functions by stimulating both beta-1 and beta-2 adrenergic receptors , which results in various physiological responses:
- Beta-1 Activation : Increases heart rate and myocardial contractility.
- Beta-2 Activation : Causes bronchodilation and vasodilation.
This dual action makes Deterenol a compound of interest in both cardiology and pulmonology .
Physiological Effects
Research indicates that this compound exhibits significant biological activity as a beta-agonist. Key effects include:
-
Cardiovascular Effects :
- Increased heart rate.
- Enhanced myocardial contractility.
- Potential for arrhythmias in sensitive individuals.
-
Respiratory Effects :
- Bronchodilation, beneficial in conditions like asthma.
Dosage and Administration Studies
A historical study from 1949 investigated the effects of oral dosages of Deterenol on human subjects:
Dosage (mg/kg) | Observed Effects |
---|---|
1 | Vasodepressor effects |
2–3 | Flushing, anxiety, increased heart rate |
5 | Vomiting, hypotension, respiratory distress |
These findings highlight the compound's potent effects even at relatively low doses .
Safety Profile and Adverse Effects
Despite its therapeutic potential, this compound poses significant safety risks:
- Adverse Reactions :
- Nausea, vomiting, agitation.
- Cardiac issues including palpitations and chest pain.
- Severe cases linked to cardiac arrest.
Due to these risks, Deterenol has been banned or tightly regulated in many countries . Individuals with pre-existing cardiovascular conditions are particularly vulnerable to its adverse effects .
Case Studies and Clinical Observations
Several case reports have documented adverse events associated with Deterenol use:
- Pre-workout Supplements : Products containing Deterenol have been linked to serious cardiovascular events. A review noted multiple cases of chest pain, palpitations, and even cardiac arrest among users of such supplements .
- Emergency Department Visits : A study highlighted an increase in emergency visits due to complications arising from supplements containing Deterenol. Symptoms included severe agitation, respiratory distress, and cardiovascular instability .
Comparative Analysis with Similar Compounds
Deterenol shares structural similarities with other beta-agonists. The following table summarizes its comparison with related compounds:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Epinephrine | High | Emergency treatment for asthma | Endogenous hormone; fast action |
Isoproterenol | High | Bronchodilator | Selective beta-agonist |
Phenpromethamine | Moderate | Stimulant | Known for appetite suppression |
Oxilofrine | Moderate | Athletic performance enhancer | Less potent than Deterenol |
1,3-Dimethylamylamine | Low | Weight loss supplement | Strong stimulant properties |
Deterenol's unique receptor activity profile distinguishes it from others in its class, particularly regarding its application in both cardiology and pulmonology contexts .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Deterenol hydrochloride in laboratory settings?
- Answer : Synthesis typically involves reacting the parent compound, Deterenol, with hydrochloric acid under controlled stoichiometric conditions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (231.7191 g/mol for C₁₉H₁₉NO·ClH) . For reproducibility, document reaction parameters (e.g., temperature, solvent system) and validate analytical methods against established protocols .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months). Store samples in airtight containers at -20°C, as recommended for similar hydrochlorides, and validate storage conditions using thermogravimetric analysis (TGA) to detect moisture absorption .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity in complex matrices. Calibrate using deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the β-adrenergic receptor binding affinity of this compound?
- Answer : Use radioligand displacement assays with [³H]-CGP12177 in isolated cell membranes. Include positive controls (e.g., Propranolol) and calculate IC₅₀ values via nonlinear regression. Address batch variability by replicating experiments across three independent cell preparations and statistically analyzing data using ANOVA .
Q. What strategies resolve contradictions in reported efficacy data for this compound across studies?
- Answer : Perform meta-analyses to identify confounding variables (e.g., dosage, animal models). Replicate key studies under standardized conditions, and apply sensitivity analyses to isolate factors like pharmacokinetic differences. Cross-validate findings with orthogonal assays (e.g., in vivo hemodynamic measurements vs. in vitro cAMP assays) .
Q. Which in silico approaches predict off-target interactions of this compound?
- Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen against databases like ChEMBL. Validate predictions with kinase profiling panels and transcriptomic analyses. Prioritize targets with binding energies ≤ -7.0 kcal/mol and confirm via surface plasmon resonance (SPR) .
Q. How should bioanalytical methods be validated for detecting this compound metabolites?
- Answer : Identify metabolites using high-resolution MS (HRMS) and synthesize reference standards for quantification. Validate enzymatic assays (e.g., CYP450 isoforms) to assess metabolic pathways. Include stability tests for metabolites in plasma and urine, and cross-reference with pharmacokinetic models .
Q. What experimental designs evaluate synergistic effects between this compound and other cardiovascular agents?
- Answer : Employ factorial design studies with combinations (e.g., Deterenol + Digoxin). Measure endpoints like cardiac output and arterial pressure in rodent models. Use isobolographic analysis to distinguish additive vs. synergistic effects. Control for pharmacokinetic interactions via simultaneous plasma concentration monitoring .
Q. Methodological Notes
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
- Contradictory Data : Transparently report outliers and use Bayesian statistics to quantify uncertainty in dose-response relationships .
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945922 | |
Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-36-3 | |
Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deterenol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DETERENOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.